

Vercirnon Sodium Pharmacokinetic Profile: A Technical Support Resource

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Compound of Interest

Compound Name: Vercirnon sodium

Cat. No.: B8118131

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For researchers, scientists, and drug development professionals investigating the CCR9 antagonist **Vercirnon sodium**, this technical support center provides a comprehensive overview of its pharmacokinetic profile and addresses potential challenges encountered during experimentation. **Vercirnon sodium** was under development for the treatment of Crohn's disease, but its clinical development was halted due to a lack of efficacy in Phase III trials.[1][2] Understanding its pharmacokinetic characteristics is crucial for interpreting experimental results and informing future research in this area.

Frequently Asked Questions (FAQs)

Q1: What is the basic pharmacokinetic profile of **Vercirnon sodium** in humans?

A1: **Vercirnon sodium** exhibits a pharmacokinetic profile characterized by less than dose-proportional exposure. Following oral administration, it is absorbed with a time to maximum concentration (Tmax) of approximately 3-4 hours.[3] The estimated half-life of Vercirnon is between 12 and 17 hours.[3] One study noted that after repeat dosing, there was minimal accumulation of Vercirnon, with the average accumulation for AUC and Cmax being 14% and 3%, respectively.[3]

Q2: How does food intake affect the pharmacokinetics of **Vercirnon sodium**?

A2: Food intake has been shown to increase the systemic exposure of Vercirnon. In a study with healthy subjects, the maximum plasma concentration (Cmax) and the area under the curve (AUC) were, on average, 20% higher in the fed state compared to the fasted state.[4]

Q3: What is known about the metabolism of **Vercirnon sodium**?

A3: Vercirnon is extensively metabolized through multiple oxidative and reductive pathways. The primary cytochrome P450 (CYP) enzymes involved in its metabolism are CYP3A4, CYP2C19, and CYP2B6.[3] Its metabolites are highly protein-bound (greater than 90%).[3]

Q4: What are the known drug-drug interaction potentials for **Vercirnon sodium**?

A4: In vitro studies indicated that Vercirnon has the potential to inhibit the breast cancer resistance protein (BCRP) and organic anion transporter proteins (OATP1B1, OAT1, and OAT3).[3] However, based on its high plasma protein binding and anticipated low liver concentrations at therapeutic doses, the potential for Vercirnon to significantly affect the clearance of other drugs that are substrates for CYP enzymes was predicted to be low.[3]

Troubleshooting Guide for Experimental Challenges

Issue 1: Observed non-linear dose-exposure relationship in preclinical or clinical studies.

- Possible Cause: The less than dose-proportional increase in Cmax and AUC with increasing doses is an inherent characteristic of Vercirnon's pharmacokinetic profile.[4] This nonlinearity could be attributed to several factors, including saturation of absorption transporters, solubility-limited absorption at higher doses, or saturation of metabolic enzymes.
- Troubleshooting Steps:
 - Confirm Dose Range: Ensure that the doses used in your experiment fall within a range where this non-linearity has been previously observed (e.g., single oral doses of 250 mg, 500 mg, and 1,000 mg in humans).[4]
 - Solubility Assessment: For in vitro experiments, assess the solubility of **Vercirnon sodium** in your experimental medium at different concentrations. Poor solubility could limit the amount of drug available for absorption or interaction.
 - Metabolic Saturation Analysis: If using liver microsomes or hepatocytes, conduct experiments at a range of Vercirnon concentrations to determine if metabolic clearance becomes saturated.

- Pharmacokinetic Modeling: Employ pharmacokinetic models that can account for non-linear processes, such as Michaelis-Menten kinetics, to better characterize and predict the drug's behavior.

Issue 2: High variability in pharmacokinetic parameters between subjects.

- Possible Cause: Inter-individual variability in the expression and activity of metabolizing enzymes (CYP3A4, CYP2C19, CYP2C9) and transporters can lead to significant differences in drug exposure. Genetic polymorphisms in these proteins are a common source of such variability.
- Troubleshooting Steps:
 - Genotyping: If feasible, genotype experimental animals or stratify human subject data based on known polymorphisms in relevant CYP enzymes.
 - Phenotyping: Use probe substrates for specific CYP enzymes to assess their activity in your experimental subjects or system.
 - Controlled Feeding Conditions: Given the effect of food on Vercirnon's absorption, ensure that all subjects are treated under the same feeding conditions (either fasted or fed a standardized meal) to minimize this source of variability.[4]

Issue 3: Discrepancy between in vitro potency and in vivo efficacy.

- Possible Cause: Vercirnon is a potent antagonist of the CCR9 receptor in vitro, with IC50 values in the low nanomolar range for inhibiting CCR9-mediated calcium mobilization and chemotaxis.[5][6] However, the clinical trials failed to demonstrate efficacy.[1][2] This discrepancy could be due to a "relatively poor pharmacokinetic (PK) profile," which may have prevented sustained, therapeutically relevant concentrations at the target site in the intestine.
- Troubleshooting Steps:
 - PK/PD Relationship Analysis: In preclinical models, it is crucial to establish a clear relationship between the plasma and tissue concentrations of Vercirnon and the desired pharmacodynamic effect (e.g., inhibition of inflammatory cell infiltration). Preclinical studies in TNFΔARE mice showed that Vercirnon could ameliorate intestinal inflammation.[5]

- Target Site Concentration Measurement: If technically feasible, measure the concentration of Vercirnon in the target tissue (intestinal mucosa) in addition to plasma to better understand target engagement.
- Re-evaluation of Dosing Regimen: Based on pharmacokinetic modeling and PK/PD data, the dosing regimen might need to be optimized to maintain drug concentrations above the therapeutic threshold for a sufficient duration.

Data Presentation

Table 1: Summary of **Vercirnon Sodium** Human Pharmacokinetic Parameters

| Parameter | Value | Reference |
|--------------------------------------|--|-----------|
| Tmax (Time to Maximum Concentration) | 3 - 4 hours | [3] |
| Half-life ($t_{1/2}$) | 12 - 17 hours | [3] |
| Dose Proportionality | Less than dose-proportional increase in Cmax and AUC | [4] |
| Food Effect | Cmax and AUC increased by ~20% in the fed state | [4] |
| Metabolism | Extensively by CYP3A4, CYP2C19, CYP2B6 | [3] |
| Accumulation (Repeat Dosing) | Minimal (~14% for AUC, ~3% for Cmax) | [3] |

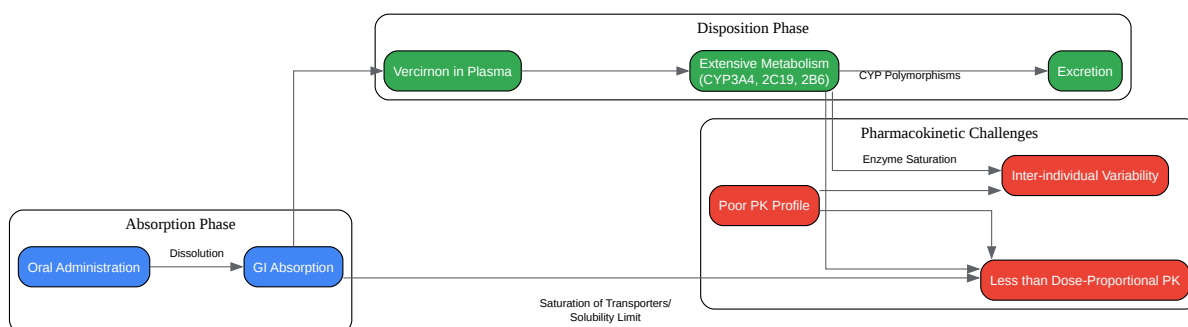
Experimental Protocols

Protocol 1: Assessment of Dose Proportionality in a Preclinical Model (e.g., Rodents)

- Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats).
- Dose Groups: Prepare at least three dose levels of **Vercirnon sodium** (e.g., low, medium, and high) based on previously reported efficacious doses in preclinical models or scaled from human equivalent doses.

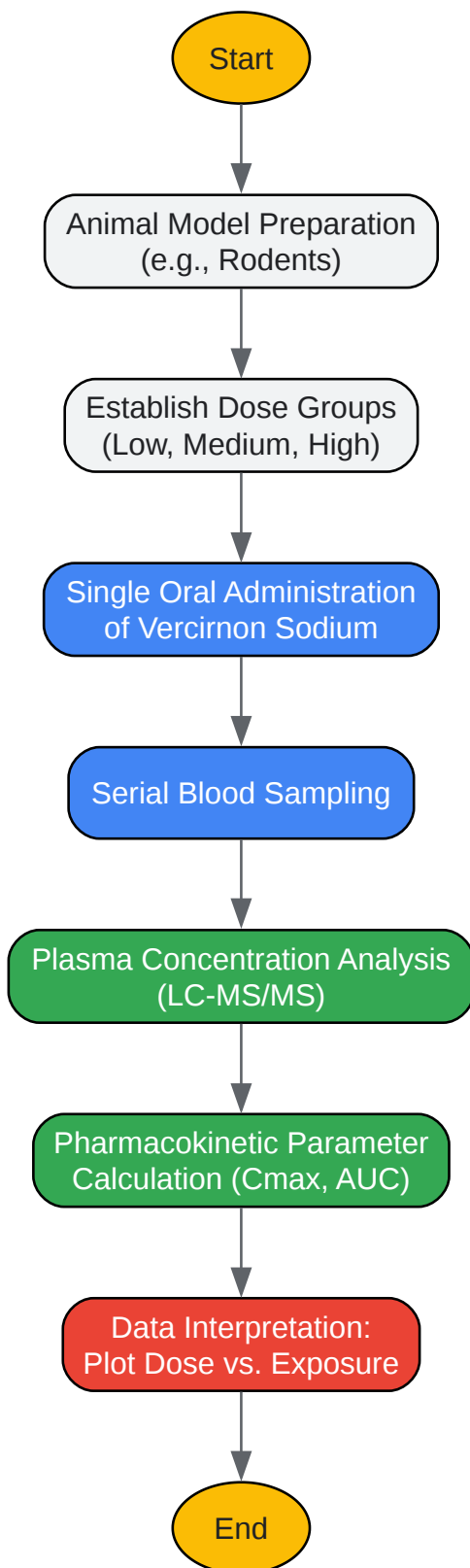
- **Drug Administration:** Administer a single oral dose of **Vercirnon sodium** to each group of animals.
- **Blood Sampling:** Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
- **Bioanalysis:** Analyze the plasma samples for Vercirnon concentration using a validated analytical method (e.g., LC-MS/MS).
- **Pharmacokinetic Analysis:** Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each dose group.
- **Data Interpretation:** Plot the mean Cmax and AUC values against the administered dose. A linear relationship indicates dose proportionality, while a deviation from linearity suggests non-proportional pharmacokinetics.

Visualizations



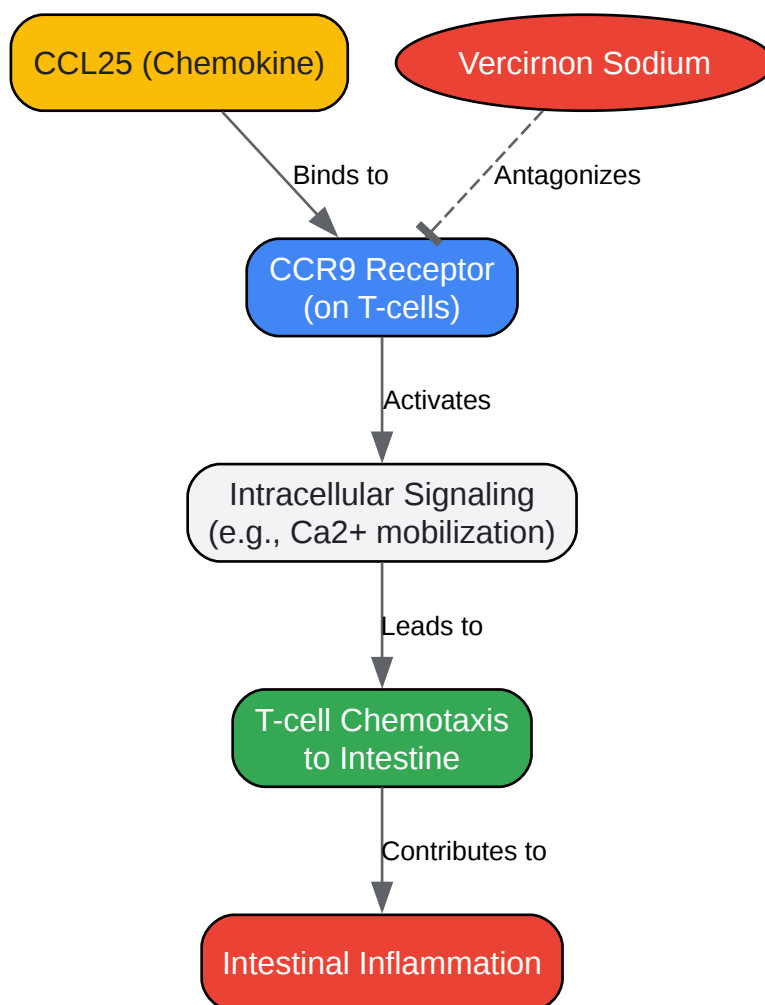
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Caption: Logical relationship of **Vercirnon sodium**'s pharmacokinetic challenges.



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Caption: Experimental workflow for assessing dose proportionality.



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Caption: Simplified signaling pathway of Vercirnon's action on the CCR9 receptor.

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